2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
CAS No.:
Cat. No.: VC13342659
Molecular Formula: C12H13F2N3O2S
Molecular Weight: 301.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F2N3O2S |
|---|---|
| Molecular Weight | 301.31 g/mol |
| IUPAC Name | 2-[4-(difluoromethyl)-2-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C12H13F2N3O2S/c1-6(2)17-4-8-7(11(13)14)3-9(15-12(8)16-17)20-5-10(18)19/h3-4,6,11H,5H2,1-2H3,(H,18,19) |
| Standard InChI Key | VPYABIDHJYYXKM-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F |
| Canonical SMILES | CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system featuring fused pyrazole and pyridine rings. Key substituents include:
-
A difluoromethyl group (-CFH) at position 4, which enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity.
-
An isopropyl group (-CH(CH)) at position 2, contributing to steric bulk and influencing binding interactions with biological targets.
-
A thioacetic acid moiety (-SCHCOOH) at position 6, providing potential for hydrogen bonding and ionic interactions due to the carboxylic acid group.
The IUPAC name, 2-[4-(difluoromethyl)-2-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid, reflects this substitution pattern.
Spectroscopic and Computational Data
Structural confirmation relies on advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR): - and -NMR spectra resolve proton environments and carbon frameworks, distinguishing aromatic protons (δ 7–8 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 301.31, consistent with the molecular formula.
-
InChI Key: VPYABIDHJYYXKM-UHFFFAOYSA-N provides a unique identifier for database searches.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.31 g/mol |
| SMILES | CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F |
| Canonical SMILES | CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F |
| PubChem CID | 25248308 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid typically proceeds through sequential functionalization of the pyrazolo[3,4-b]pyridine scaffold:
-
Core Formation: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors under reflux conditions.
-
Difluoromethylation: Introduction of the -CFH group via nucleophilic substitution or cross-coupling reactions using difluoromethylating agents.
-
Isopropyl Incorporation: Alkylation at position 2 using isopropyl halides or alcohols under basic conditions.
-
Thioacetic Acid Attachment: Thiol-ene “click” chemistry or nucleophilic aromatic substitution with mercaptoacetic acid derivatives.
Reaction Optimization
Critical parameters influencing yield and purity include:
-
Temperature: Controlled heating (80–120°C) to prevent side reactions like over-alkylation.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
-
Catalysts: Palladium catalysts for cross-coupling steps, with ligands tailored to improve selectivity.
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
While direct biological data for this compound remain limited, its structural analogs exhibit activity against:
-
Phosphodiesterases (PDEs): Inhibition of PDE4 and PDE10A, modulating cyclic nucleotide signaling in inflammatory and neurological disorders.
-
Kinases: Suppression of PI3Kγ and SGK-1, implicated in cancer proliferation and immune regulation .
-
Microbial Enzymes: Interference with bacterial efflux pumps or viral proteases.
The thioacetic acid group may chelate metal ions in enzyme active sites, while the difluoromethyl group enhances membrane permeability.
Comparative Analysis of Pyrazolo[3,4-b]Pyridine Derivatives
Structural modifications significantly influence bioactivity:
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid | 301.31 | Thioacetic acid substituent | |
| Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate | 333.33 | Esterified carboxylic acid; enhanced lipophilicity | |
| Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate | 313.30 | Ketone moiety; potential PDE inhibition |
Challenges and Future Directions
Pharmacokinetic Optimization
Current limitations include:
-
Oral Bioavailability: The carboxylic acid group may limit intestinal absorption, necessitating prodrug strategies (e.g., esterification).
-
Metabolic Stability: Fluorine atoms reduce CYP450-mediated oxidation, but hepatic glucuronidation of the thioacetic acid remains a concern.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume